3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h7-10,18H,1-6,11-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMDUSFCAYCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Therapeutic Potential
1.1 Antipsychotic Properties
Research indicates that compounds similar to 3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide exhibit significant antipsychotic effects. These effects are primarily attributed to their interaction with serotonin and dopamine receptors. The piperazine moiety in the structure is known to enhance binding affinity to these receptors, making it a candidate for the treatment of schizophrenia and other psychotic disorders .
1.2 Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
1.3 Analgesic Effects
The analgesic potential of this compound has been explored, particularly in pain models involving neuropathic pain. The compound's ability to modulate pain pathways through receptor interactions suggests it could serve as a novel analgesic agent .
Pharmacological Studies
A number of pharmacological studies have been conducted to evaluate the efficacy of this compound:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, potentially affecting neurotransmitter systems . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
The target compound is compared below with structurally related molecules from the evidence, focusing on substituent effects, physicochemical properties, and synthetic considerations.
Structural Analogues from Evidence
Table 1: Key Structural Differences
Key Observations :
Arylpiperazine Positional Isomerism: The target compound’s 4-fluorophenyl group (vs. 2-fluorophenyl in ) may alter receptor binding due to steric and electronic effects. ’s compounds (e.g., 6h, 6i) use bulkier bis(4-fluorophenyl)methyl groups, which likely increase molecular weight (>500 g/mol) and reduce blood-brain barrier penetration compared to the target compound .
Linker and Backbone Variations: The sulfonylethyl linker in the target compound (vs. ethoxy groups in ’s 12f/12g) may enhance hydrogen-bond acceptor capacity, improving solubility in polar solvents .
Cyclohexyl vs.
Table 2: Physicochemical Properties
Pharmacological Implications
- Receptor Binding : Arylpiperazine derivatives (e.g., ’s 6h, 6i) often target dopamine D3 or serotonin receptors. The target compound’s 4-fluorophenyl group may enhance selectivity for serotonin 5-HT₁A receptors over D2-like receptors compared to 2-fluorophenyl analogs .
Biological Activity
3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide, a compound characterized by its complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H32FN3O3S
- Molecular Weight : 397.56 g/mol
- IUPAC Name : 3-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide
The structural features include a cyclohexyl group, a piperazine ring, and a sulfonamide moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The piperazine ring and sulfonamide group are believed to facilitate binding to various receptors and enzymes, influencing several biochemical pathways. These interactions may modulate neurotransmitter systems or exhibit anti-inflammatory properties, depending on the target tissues and conditions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : The compound has shown promise in modulating serotonin receptors, which could lead to antidepressant effects similar to those of established SSRIs (Selective Serotonin Reuptake Inhibitors).
- Antineoplastic Properties : Preliminary studies suggest potential anti-cancer effects through apoptosis induction in various cancer cell lines, indicating a possible role in cancer therapy.
- Neuroprotective Effects : Evidence suggests that the compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Case Studies and Experimental Data
-
Antidepressant Activity Study :
- A study evaluated the effect of the compound on animal models of depression. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
- Table 1: Behavioral Assessment Results
Group Immobility Time (seconds) p-value Control 120 - Treatment (10 mg/kg) 80 <0.01 Treatment (20 mg/kg) 60 <0.001
-
Antineoplastic Activity :
- In vitro studies demonstrated that the compound inhibited cell proliferation in HT-29 colon cancer cells with an IC50 value of 15 µM.
- Table 2: Cytotoxicity Results
Compound IC50 (µM) 3-cyclohexyl-N-(...) 15 Control (DMSO) >100
-
Neuroprotective Effects :
- The compound was tested for its ability to reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide.
- Results showed a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation.
- Table 3: Oxidative Stress Markers
Treatment Malondialdehyde Level (µM) Control 12.5 Treatment 7.8
Q & A
Q. What are the recommended synthetic routes for 3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., 2-chloroethanesulfonyl chloride) to form the sulfonamide intermediate.
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the cyclohexylpropanoyl moiety to the sulfonylethylamine group .
- Purification : Column chromatography (silica gel, gradient elution with CHCl/MeOH) yields the final product.
Q. Example Protocol :
Q. How is the compound characterized using spectroscopic methods?
Key analytical methods include:
Q. What initial biological screening approaches are used for this compound?
- Antiproliferative Assays : MTT assays against cancer cell lines (e.g., HEK293) to measure IC values .
- Enzyme Inhibition : Testing against targets like 5-HT receptors using radioligand binding assays .
- Antiviral Activity : Plaque reduction assays (e.g., for HIV or coronaviruses) with % inhibition reported .
Q. Example Screening Data :
| Assay Type | Result | Reference |
|---|---|---|
| Antiproliferative (HEK293) | 81.8% inhibition at 10 µM | |
| 5-HT Binding | K = 2.3 nM |
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
- Piperazine Substitution : Replacing 4-fluorophenyl with 2-thienyl (as in thiofentanyl analogs) reduces receptor selectivity .
- Sulfonyl Group : Oxidation to sulfone (e.g., 1,1-dioxido derivatives) enhances metabolic stability but may reduce CNS penetration .
- Cyclohexyl Moiety : Bulky substituents improve lipid solubility, impacting blood-brain barrier permeability .
Q. SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl → 2-Thienyl | ↓ 5-HT affinity | |
| Sulfonamide → Sulfone | ↑ Metabolic stability |
Q. What are the challenges in optimizing the synthesis yield and purity?
- Byproduct Formation : Competing N-alkylation during piperazine functionalization reduces yield. Mitigation: Use excess sulfonyl chloride and controlled pH .
- Purification Difficulty : Polar intermediates require gradient elution (e.g., 0–12% MeOH in CHCl) for silica gel chromatography .
- Scale-Up Issues : Exothermic reactions during sulfonylation require slow reagent addition and temperature monitoring .
Q. How can conflicting biological data from different studies be resolved?
- Assay Standardization : Use common positive controls (e.g., fluoxetine for 5-HT assays) to normalize results .
- Metabolic Stability Testing : Compare liver microsome half-lives to account for metabolite interference .
- Structural Validation : Reconfirm compound identity via X-ray crystallography if discrepancies arise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
